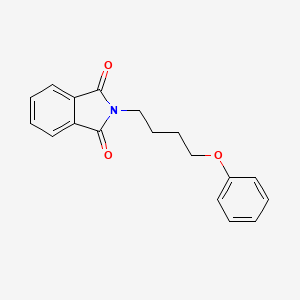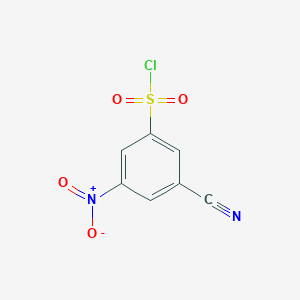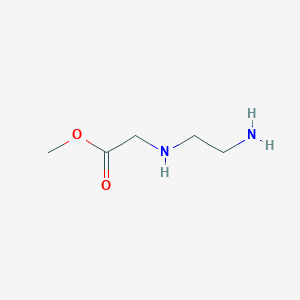![molecular formula C10H12O4 B8657032 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel-](/img/structure/B8657032.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel-: is a bicyclic compound with a unique structure that includes a norbornene framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel- typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Methyl esters.
科学研究应用
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: In biological research, it can be used as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of polymers and advanced materials due to its rigid bicyclic structure.
作用机制
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application, such as its role as an intermediate in organic synthesis or its incorporation into polymer structures.
相似化合物的比较
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Comparison:
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel- is unique due to the presence of the methyl ester group, which influences its reactivity and solubility.
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro- has multiple chlorine atoms, making it more reactive in certain substitution reactions.
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is often used in polymer synthesis due to its ability to form anhydride linkages.
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
(1R,2S,3R,4S)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6+,7-,8+/m0/s1 |
InChI 键 |
JYZKYCYHXBQTCY-FKSUSPILSA-N |
手性 SMILES |
COC(=O)[C@@H]1[C@H]2C[C@@H]([C@@H]1C(=O)O)C=C2 |
规范 SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
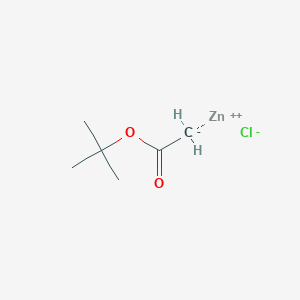
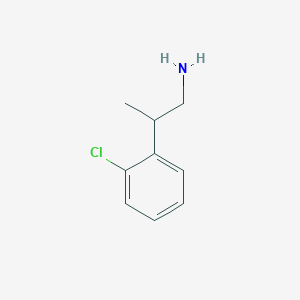
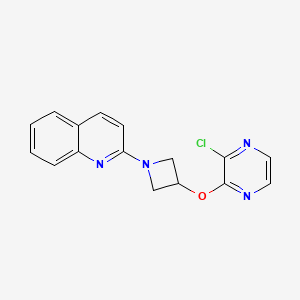
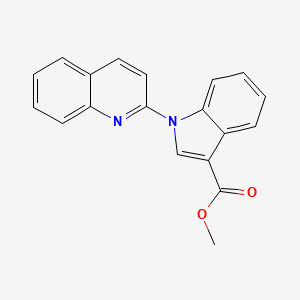
![N-(3-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B8656991.png)
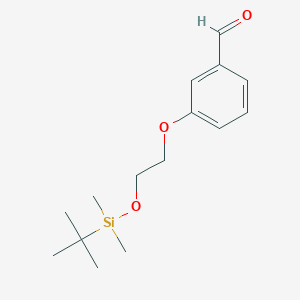
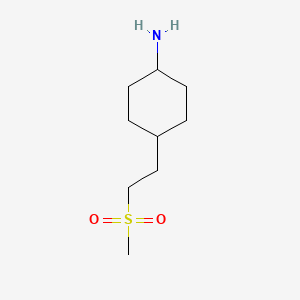
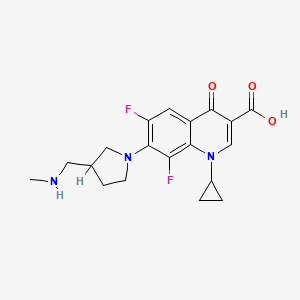
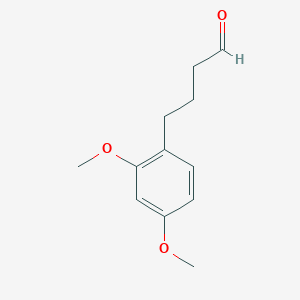
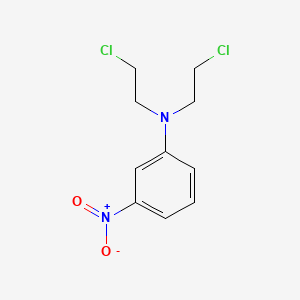
![7-Chlorosulfonylimidazo[5,1-b]thiazole](/img/structure/B8657036.png)
